REACTION_CXSMILES
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[H-].[Na+].[F:3][C:4]1[CH:13]=[C:12]2[C:7]([N:8]=[C:9]([CH3:19])[C:10]([C:14]([O:16]CC)=O)=[N:11]2)=[CH:6][CH:5]=1.[C:20](#[N:22])[CH3:21].O>C1(C)C=CC=CC=1>[F:3][C:4]1[CH:13]=[C:12]2[C:7]([N:8]=[C:9]([CH3:19])[C:10]([C:14](=[O:16])[CH2:21][C:20]#[N:22])=[N:11]2)=[CH:6][CH:5]=1 |f:0.1|
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Name
|
|
Quantity
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12 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
450 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
35.1 g
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Type
|
reactant
|
Smiles
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FC1=CC=C2N=C(C(=NC2=C1)C(=O)OCC)C
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Name
|
|
Quantity
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19.6 mL
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Type
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reactant
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Smiles
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C(C)#N
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Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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175 mL
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Type
|
reactant
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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After being stirred for 5 min at the same temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The aqueous layer was separated
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Type
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EXTRACTION
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Details
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the organic layer was extracted with 1N aqueous sodium hydroxide (200 mL)
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Type
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CUSTOM
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Details
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was acidified to pH 2 with conc. Hydrochloric acid (45.0 mL) at 0° C.
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Type
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CUSTOM
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Details
|
the resulting precipitate was collected
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Type
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WASH
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Details
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washed with water (150 mL)
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Type
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DISSOLUTION
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Details
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The solid was dissolved with chloroform (1000 mL) and water (500 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with chloroform (300 mL)
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Type
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WASH
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Details
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The combined organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
The residue was triturated with ethanol
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Reaction Time |
5 min |
Name
|
|
Type
|
product
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Smiles
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FC1=CC=C2N=C(C(=NC2=C1)C(CC#N)=O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |